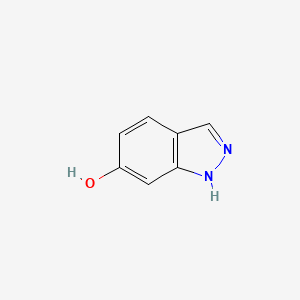

1H-Indazol-6-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92744. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYZVDBIVNOTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901318 | |

| Record name | NoName_418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23244-88-4 | |

| Record name | 1H-Indazol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23244-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023244884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-6-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-indazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data of 1H-Indazol-6-ol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 1H-Indazol-6-ol (CAS No. 23244-88-4), a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this guide employs a predictive and comparative approach, leveraging established spectroscopic principles and data from structurally related analogs. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar indazole derivatives.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard IUPAC numbering system for the 1H-indazole ring is utilized. The hydroxyl group at the 6-position significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure. The spectra are typically recorded in deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and allow for the observation of exchangeable protons (NH and OH).

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the imino proton of the indazole ring, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the anisotropic effects of the fused ring system. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale |

| NH | ~13.0 | br s | - | The acidic proton on the nitrogen of the indazole ring typically appears as a broad singlet at a downfield chemical shift. |

| OH | ~9.5 | br s | - | The phenolic proton signal is usually a broad singlet and its chemical shift can be concentration and temperature dependent. |

| H-3 | ~8.0 | s | - | This proton is a singlet as it has no adjacent protons to couple with. |

| H-7 | ~7.5 | d | ~8.5 | This proton is part of an ABC spin system in the benzene ring and is expected to be a doublet due to coupling with H-5. |

| H-4 | ~7.0 | d | ~1.5 | This proton is expected to show a small coupling to H-5. |

| H-5 | ~6.8 | dd | ~8.5, ~1.5 | This proton is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling), resulting in a doublet of doublets. |

Note: These are predicted values based on known substituent effects on the indazole scaffold. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum of this compound will provide information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment. The electron-donating hydroxyl group at C-6 will cause a significant upfield shift for C-6 and other carbons in the benzene ring through resonance effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| C-6 | ~155 | The carbon bearing the hydroxyl group is expected to be the most downfield in the benzene portion of the ring. |

| C-7a | ~140 | A quaternary carbon at the fusion of the two rings. |

| C-3a | ~125 | Another quaternary carbon at the ring fusion. |

| C-3 | ~135 | The carbon at the 3-position of the indazole ring. |

| C-7 | ~120 | This carbon is ortho to the C-6 hydroxyl group. |

| C-5 | ~115 | This carbon is also influenced by the hydroxyl group. |

| C-4 | ~100 | The carbon at the 4-position is expected to be significantly shielded. |

Note: These are predicted values and should be confirmed by experimental data. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[2]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-H stretching vibrations, as well as absorptions corresponding to the aromatic ring system.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| 3200-3000 (broad) | N-H stretch | Indazole NH |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1450 | C=C stretch | Aromatic ring |

| 1300-1000 | C-O stretch | Phenolic hydroxyl |

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₆N₂O), the calculated exact mass is 134.0480 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M⁺˙) peak at m/z 134. Subsequent fragmentation can provide valuable structural information.

Predicted Fragmentation Pattern:

The molecular ion of this compound is expected to undergo fragmentation through several pathways, including the loss of small neutral molecules. Common fragmentation patterns for N-heterocycles involve the cleavage of the ring system.[3]

-

[M]⁺˙ at m/z = 134: The molecular ion peak.

-

[M-HCN]⁺˙ at m/z = 107: Loss of hydrogen cyanide from the pyrazole ring.

-

[M-CO]⁺˙ at m/z = 106: Loss of carbon monoxide, which is a common fragmentation for phenols.

Experimental Methodologies

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential.

Workflow for Spectroscopic Characterization

Caption: A general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is generally required. DEPT-135 and DEPT-90 experiments should be performed to aid in the assignment of carbon signals.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied as needed.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[4]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS) Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. This provides reproducible fragmentation patterns that are useful for library searching and structural elucidation.[5]

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Logical Workflow for Spectroscopic Data Interpretation

Caption: Logical workflow for the interpretation of combined spectroscopic data.

References

-

American Chemical Society. Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. [Link]

-

Northern Illinois University. FT-IR sample preparation. [Link]

-

ProQuest. Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. [Link]

-

ProQuest. Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. [Link]

-

Drawell Scientific Instrument Co., Ltd. Sample Preparation for FTIR Analysis. [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

-

University of Southern Mississippi. Sample Preparation – FT-IR/ATR. [Link]

-

ResearchGate. Chemical shifts and coupling constants in 1 H NMR-spectra of compound 6a. [Link]

-

Royal Society of Chemistry. Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 MHz, CDCl3) and e 1H NMR spectra found in the literature (1H 300 MHz, DMSO-d6) for 7,10,11,12-Tetrahydro-10,10-dimethyl-7- phenylbenzo[c] acridin-8(9H)-one (C1). [Link]

-

ResearchGate. Electron ionization mass spectra of phosphorus-containing heterocycles. I. 1,4,4a,5,6,7,8,8a-Octahydro-2H-3,1,2-benzoxazaphosphinine 2-oxides. [Link]

-

ResearchGate. 13 C NMR of indazoles. [Link]

-

Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

ResearchGate. Electron Ionization Mass Spectrometry. [Link]

Sources

An In-depth Technical Guide to the Tautomerism and Stability of 1H-Indazol-6-ol

Abstract

1H-Indazol-6-ol is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its utility is profoundly influenced by its tautomeric behavior, a phenomenon that dictates its physicochemical properties, receptor interactions, and metabolic stability.[3][4] This guide provides a comprehensive technical analysis of the tautomeric equilibria of this compound, exploring the interplay between annular (1H/2H) and keto-enol tautomerism. We will dissect the intrinsic and environmental factors governing the stability of each tautomer, present validated experimental and computational methodologies for their characterization, and discuss the critical implications of this behavior in the context of modern drug discovery and development.

The Principle of Tautomerism: A Critical Variable in Drug Design

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[4] This dynamic equilibrium is distinct from resonance, as it involves the rearrangement of atoms, not just electrons. In drug discovery, understanding and controlling tautomerism is paramount. Different tautomers of a single molecule can exhibit vastly different properties, including:

-

Pharmacodynamics: Altered hydrogen bonding capabilities can change a molecule's binding affinity and selectivity for its biological target.

-

Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and membrane permeability are often tautomer-dependent, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

-

Stability and Formulation: The predominant tautomeric form can influence a compound's solid-state properties, chemical stability, and suitability for various pharmaceutical formulations.[4]

The indazole ring system, a fusion of benzene and pyrazole, is a classic example of a scaffold prone to annular tautomerism.[5][6] For the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 3.6 kcal/mol (15 kJ/mol).[6][7] However, the introduction of a hydroxyl group at the 6-position, as in this compound, introduces a second, competing equilibrium: keto-enol tautomerism.[8]

The Tautomeric Landscape of this compound

This compound can exist in at least four distinct tautomeric forms, arising from the combination of annular prototropy and keto-enol isomerization. The equilibrium between these forms is the central subject of this guide.

-

Enol Tautomers: These forms retain the aromaticity of the benzene ring.

-

Keto Tautomers (Indazolones): These forms involve the tautomerization of the hydroxyl group, resulting in a quinonoid-like structure and the loss of benzene ring aromaticity.

-

1,7-dihydro-6H-indazol-6-one: The keto form corresponding to the 1H-indazole.

-

2,7-dihydro-6H-indazol-6-one: The keto form corresponding to the 2H-indazole. The name 1,2-dihydroindazol-6-one has also been used to refer to this keto scaffold.[2]

-

The interplay between these forms is a delicate balance of competing energetic factors.

Caption: Tautomeric equilibria of this compound.

Factors Governing Tautomeric Stability

The relative population of each tautomer is not fixed; it is dictated by a combination of intrinsic structural features and external environmental conditions.

Intrinsic Thermodynamic Stability

In the gas phase or in non-polar solvents, the inherent stability of the molecule dominates. For most indazole derivatives, the 1H-tautomer is more stable than the 2H-tautomer.[7] Furthermore, the enol forms, which preserve the aromaticity of the fused benzene ring, are generally significantly more stable than their corresponding keto (quinonoid) counterparts, where this aromaticity is disrupted. Therefore, the expected order of stability in the gas phase is: 1H-Enol > 2H-Enol >> Keto forms .

Solvent Effects

The solvent environment plays a crucial role in modulating tautomeric equilibria.[10][11]

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with both the N-H of the pyrazole ring and the hydroxyl/keto groups. They can stabilize more polar tautomers and facilitate the proton transfer required for interconversion.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments and can stabilize polar species. DMSO, in particular, is a strong hydrogen bond acceptor and can significantly influence the position of the N-H proton.[12]

-

Non-Polar Solvents (e.g., Chloroform, Toluene): In these environments, intramolecular hydrogen bonding becomes a more dominant stabilizing factor. For example, a specific tautomer that can form a strong internal hydrogen bond may be favored in a non-polar solvent, even if it is not the most stable form in the gas phase.[12][13]

pH and Ionization

The pKa of the molecule is critical. Indazole itself is amphoteric, with pKa values of ~1.0 for protonation and ~13.9 for deprotonation.[14] The 6-hydroxy group introduces an additional acidic proton (phenolic pKa, typically ~9-10). At physiological pH (~7.4), the molecule will be predominantly neutral. However, in strongly acidic or basic conditions, the ionized species (indazolium cation or indazolate/phenoxide anion) will predominate, which alters the tautomeric landscape entirely.

Methodologies for Tautomer Analysis: A Validated Approach

A robust characterization of tautomerism requires a synergistic combination of experimental spectroscopy and theoretical computation. This dual approach provides a self-validating system, where computational predictions can be confirmed by experimental data and vice-versa.

Caption: Integrated workflow for tautomer analysis.

Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining tautomeric ratios in solution.

-

¹H NMR: The chemical shift of the N-H proton is highly sensitive to its location (N1 vs. N2). Additionally, the coupling patterns and chemical shifts of the aromatic protons will differ significantly between tautomers.

-

¹³C NMR: The chemical shifts of the carbon atoms in both the pyrazole and benzene rings are distinct for each tautomer, providing unambiguous structural confirmation.[15]

UV-Vis Spectroscopy: Each tautomer possesses a unique conjugated system and will therefore have a distinct absorption spectrum (λmax). By analyzing the spectrum in different solvents, one can observe shifts that correspond to changes in the tautomeric equilibrium.[10]

X-ray Crystallography: This technique provides the definitive structure of the molecule in the solid state.[7] While invaluable, it is crucial to remember that the solid-state structure may not represent the predominant tautomer in solution, where drug activity occurs.[4]

Computational Chemistry

Theoretical calculations are indispensable for predicting the intrinsic stability of tautomers and understanding the energetic landscape of their interconversion.

-

Density Functional Theory (DFT): Methods like B3LYP with basis sets such as 6-31G** or higher provide an excellent balance of accuracy and computational cost for calculating the relative energies (ΔE) and Gibbs free energies (ΔG) of tautomers.[16][17][18]

-

Solvation Models: Using a Polarizable Continuum Model (PCM) allows for the simulation of solvent effects, providing predictions of tautomer stability in different media that can be directly compared with experimental results.[11]

Experimental Protocols

Protocol 5.1: NMR Analysis of Tautomeric Equilibrium

Objective: To quantify the ratio of this compound tautomers in solvents of varying polarity.

Materials:

-

This compound (high purity, >95%)

-

Deuterated solvents: DMSO-d₆, CDCl₃, Methanol-d₄

-

NMR tubes, micropipettes, analytical balance

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) directly in an NMR tube. Ensure complete dissolution.

-

Instrument Setup: Calibrate and shim the NMR spectrometer (400 MHz or higher recommended). Set the acquisition temperature to 298 K (25 °C).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (6.5-8.5 ppm) and the downfield region for exchangeable N-H and O-H protons (>10 ppm).

-

Data Analysis:

-

Identify distinct sets of signals corresponding to different tautomers.

-

Integrate non-overlapping, characteristic peaks for each tautomer. For example, integrate a specific aromatic proton signal for the 1H-enol form versus the corresponding proton for the 2H-enol form.

-

Calculate the molar ratio of the tautomers from the integration values.

-

-

Repeat for Other Solvents: Repeat steps 1-4 for CDCl₃ and Methanol-d₄ to observe the effect of solvent polarity and hydrogen bonding capability on the equilibrium.

-

(Optional) Variable Temperature (VT) NMR: Acquire spectra at different temperatures (e.g., from 273 K to 323 K) to investigate the thermodynamics of the tautomeric interconversion.

Protocol 5.2: UV-Vis Spectroscopic Analysis

Objective: To observe shifts in the tautomeric equilibrium via changes in the electronic absorption spectrum.

Materials:

-

This compound

-

Spectroscopic grade solvents: Ethanol, Acetonitrile, Cyclohexane

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a solvent where it is highly soluble (e.g., Ethanol).

-

Working Solutions: Prepare dilute working solutions (~10⁻⁵ M) in each of the test solvents (Ethanol, Acetonitrile, Cyclohexane) by diluting the stock solution.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 400 nm, using the respective pure solvent as a blank.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each solution.

-

Compare the spectra. A shift in λmax or the appearance of new shoulders or peaks when changing solvents is indicative of a shift in the tautomeric equilibrium.[19] For example, a shift to a longer wavelength (bathochromic shift) may indicate stabilization of a more conjugated or polar tautomer.

-

Summary of Tautomer Properties and Data

| Tautomer | Structure Type | Aromaticity | Key Stabilizing/Destabilizing Factors |

| This compound | 1H-Enol | Yes | Thermodynamically favored 1H-indazole core; aromatic system.[5][7] |

| 2H-Indazol-6-ol | 2H-Enol | Yes | Less stable annular tautomer; aromatic system.[7] |

| 1,7-dihydro-6H-indazol-6-one | 1H-Keto | No | Loss of benzene aromaticity is highly destabilizing. |

| 2,7-dihydro-6H-indazol-6-one | 2H-Keto | No | Loss of benzene aromaticity is highly destabilizing. |

Note: The relative populations are highly dependent on the environment and must be determined experimentally.

Implications for Drug Development

The tautomeric state of this compound is not an academic curiosity; it is a critical determinant of a drug candidate's success. A potent 5-HT₂ receptor agonist, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, was specifically designed and synthesized as the 1H-tautomer, highlighting the importance of controlling this aspect for biological activity.[20]

-

Receptor Binding: The hydrogen bond donor/acceptor pattern of the 1H-enol tautomer is completely different from the 2H-enol or the keto tautomers. A drug designed to bind via the N2 lone pair will be inactive if the molecule exists as the 1H-tautomer, where a proton occupies that site.

-

ADME Properties: The more polar keto tautomers, if present in significant amounts, could increase aqueous solubility but might decrease membrane permeability compared to the less polar enol forms. Understanding the equilibrium in biorelevant media is essential for predicting oral absorption.

-

Intellectual Property: The specific tautomeric form of a drug can be a key feature in patent claims, making its definitive characterization crucial for protecting intellectual property.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate balance of intrinsic stability, solvent interactions, and pH. The 1H-enol form is generally the most stable species, but the equilibrium can be influenced by the environment. For researchers in drug development, a thorough understanding and characterization of this tautomeric landscape are not optional—they are fundamental to the rational design of safe, effective, and patentable therapeutics. Employing the integrated computational and experimental workflows outlined in this guide enables a definitive analysis, mitigating risks and paving the way for more successful drug discovery campaigns based on this versatile scaffold.

References

-

Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules. [Link]

-

Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. National Institutes of Health. [Link]

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. [Link]

-

Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). ResearchGate. [Link]

-

Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

-

Keto-enol tautomerism for imidazolyl-phenolic derivatives. ResearchGate. [Link]

-

Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. MDPI. [Link]

-

1H-Indazole. PubChem. [Link]

-

Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. [Link]

-

2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Lund University. [Link]

-

Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central. [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

-

What impact does tautomerism have on drug discovery and development?. PubMed Central. [Link]

-

1H-Indazol-5-ol. PubChem. [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health. [Link]

-

Indazole. Wikipedia. [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. [Link]

-

The Role of 6-Hydroxyindazole in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. PubMed. [Link]

-

Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. ResearchGate. [Link]

-

Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. DiVA portal. [Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Advanced Scientific Research. [Link]

-

1H-Indazole. NIST WebBook. [Link]

-

Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. PubMed Central. [Link]

-

Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PubMed Central. [Link]

Sources

- 1. 6-Hydroxyindazole | 23244-88-4 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cris.bgu.ac.il [cris.bgu.ac.il]

- 13. m.youtube.com [m.youtube.com]

- 14. Indazole - Wikipedia [en.wikipedia.org]

- 15. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 16. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 19. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Indazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Solubility and Stability of 1H-Indazol-6-ol Derivatives

From the Senior Application Scientist's Desk

The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the presence of two nitrogen atoms and the potential for tautomerism, allow for versatile molecular interactions with a wide range of biological targets.[3][4] Derivatives of this compound, in particular, are of significant interest, featuring prominently in the development of therapeutics ranging from kinase inhibitors for oncology to potent receptor agonists for other indications.[5][6][7]

However, the journey from a promising hit compound to a viable clinical candidate is fraught with physicochemical challenges. Two of the most critical hurdles are solubility and stability. Poor aqueous solubility can lead to low bioavailability and erratic absorption, while chemical instability can compromise shelf-life, safety, and efficacy.[8][9]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple definitions to provide a practical, in-depth framework for assessing and understanding the solubility and stability of this compound derivatives. We will explore the underlying principles, provide field-proven experimental protocols, and explain the causal links between molecular structure, experimental conditions, and observed outcomes. Our goal is to equip you with the knowledge to not only generate robust data but also to interpret it critically, enabling informed decisions that accelerate the drug development pipeline.

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[10] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. We distinguish between two key types of solubility measurements: kinetic and thermodynamic.[11]

Foundational Principles: Factors Governing Solubility

The solubility of a this compound derivative is not an immutable constant but a function of both its intrinsic properties and the external environment.[12] A comprehensive understanding of these factors is essential for designing relevant experiments and interpreting results.

-

Intrinsic Factors (Molecule-Dependent):

-

pKa: The indazole ring system contains both acidic (N-H) and basic (pyridinic nitrogen) centers. The phenolic hydroxyl group at the 6-position is also ionizable. The pKa values of these functional groups dictate the compound's ionization state at different pH values. Generally, the ionized form of a molecule is significantly more water-soluble than the neutral form.[11]

-

Lipophilicity (LogP/LogD): The balance between a molecule's hydrophilicity and lipophilicity is a primary driver of solubility. While a degree of lipophilicity is required for membrane permeability, high lipophilicity often correlates with poor aqueous solubility.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure and solvate the individual molecules is a major barrier to dissolution. Polymorphism—the existence of different crystalline forms—can lead to significant variations in solubility for the same chemical entity.

-

-

Extrinsic Factors (Environment-Dependent):

-

pH of the Medium: As dictated by the Henderson-Hasselbalch equation, the pH of the aqueous medium will determine the ratio of ionized to un-ionized drug, directly impacting solubility.[11] Testing at physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine) is crucial.[13]

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[14][15] However, this is not universal, and the effect should be characterized for each compound.[14]

-

Solvent Composition: The presence of co-solvents, salts, or excipients can significantly alter a compound's solubility.

-

Caption: Key intrinsic and extrinsic factors influencing the solubility of drug candidates.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method (ICH Guideline Approach)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[16] It measures the concentration of a saturated solution at equilibrium, providing a definitive value that is crucial for biopharmaceutical classification (BCS) and formulation development.[11]

Rationale: This method ensures that the system has reached a true equilibrium between the undissolved solid and the dissolved solute, providing a robust and reproducible measurement. The use of multiple time points for sampling confirms that equilibrium has been achieved.

Step-by-Step Protocol:

-

Preparation: Prepare buffers at desired pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Addition of Compound: Add an excess amount of the solid this compound derivative to a known volume of each buffer in a sealed, clear glass vial. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate for a defined period, usually 24 to 48 hours, to allow the system to reach equilibrium.[16]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved solids, filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed and collect the supernatant. This step is critical to avoid overestimation of solubility.

-

Quantification: Accurately dilute the filtered or centrifuged sample with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Confirmation of Equilibrium: To ensure equilibrium was reached, it is best practice to take samples at multiple time points (e.g., 24h and 48h). If the concentration does not change significantly between these points, equilibrium can be assumed.

| Solubility Classification (USP) | Parts of Solvent Required for 1 Part of Solute | Approximate Solubility Range (mg/mL) |

| Very soluble | < 1 | > 1000 |

| Freely soluble | 1 - 10 | 100 - 1000 |

| Soluble | 10 - 30 | 33 - 100 |

| Sparingly soluble | 30 - 100 | 10 - 33 |

| Slightly soluble | 100 - 1000 | 1 - 10 |

| Very slightly soluble | 1000 - 10,000 | 0.1 - 1 |

| Practically insoluble | > 10,000 | < 0.1 |

Part 2: Chemical Stability Profiling

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9][17] For indazole derivatives, specific degradation pathways must be investigated.

Common Degradation Pathways for Indazole Derivatives

The indazole ring, while aromatic, is susceptible to several modes of degradation. Understanding these potential pathways is key to designing effective stability studies and developing stable formulations.

-

Photodegradation: Exposure to UV light can induce a phototransposition rearrangement of the 1H-indazole ring to form a more stable benzimidazole structure.[18] This is often a critical liability for indazole-containing compounds and necessitates thorough photostability testing.

-

Oxidative Degradation: The electron-rich nature of the heterocyclic ring makes it susceptible to oxidation. Forced degradation studies often use agents like hydrogen peroxide (H₂O₂) to simulate oxidative stress and identify potential oxidative byproducts.[18] The imidazole moiety, in particular, can be liable to oxidation.[19]

-

Hydrolytic Degradation: While the core indazole ring is generally stable to hydrolysis, substituents on the ring can be labile. Amide or ester functionalities, for instance, can undergo hydrolysis under acidic or basic conditions. The stability is therefore highly pH-dependent.[18]

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. Thermal stress testing helps to identify the "worst-case" degradation products and assess the compound's thermal robustness.[18]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment, designed to accelerate the degradation process to identify likely degradation products and establish the stability-indicating nature of the analytical methods used.[17] The conditions are intentionally more severe than those expected during long-term storage.

Rationale: By subjecting the compound to extreme conditions, we can rapidly identify potential degradation products that might form over a much longer period under normal storage conditions. This information is vital for analytical method validation, formulation development, and understanding the intrinsic stability of the molecule.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (drug substance in the same solvent mix without the stressor) should be run in parallel.

-

Acid Hydrolysis: Mix with 0.1 M Hydrochloric Acid (HCl). Incubate at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix with 0.1 M Sodium Hydroxide (NaOH). Incubate at room temperature or a slightly elevated temperature for a set period. Basic hydrolysis is often faster than acidic.

-

Oxidation: Mix with 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature, protected from light, for a set period.

-

Thermal Stress: Store the solid compound and a solution of the compound in an oven at a high temperature (e.g., 80-100°C).

-

Photostability: Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Sample Quenching: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the reaction. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples, the control sample, and a non-degraded reference standard using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Data Evaluation:

-

Assay: Calculate the percentage of the parent compound remaining. Significant degradation is typically defined as a 5-20% loss of the parent peak.

-

Purity/Degradants: Assess the peak purity of the parent compound. Identify and quantify any degradation products formed. The use of LC-MS is invaluable for obtaining the mass of the degradants, providing clues to their structure.

-

Caption: A typical experimental workflow for forced degradation stability studies.

| Stress Condition | Typical Reagent/Condition | Temperature | Recommended Duration |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | Up to 7 days |

| Base Hydrolysis | 0.1 M - 1 M NaOH | RT - 60 °C | Up to 7 days |

| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 7 days |

| Thermal Degradation | Dry Heat | ≥ 80 °C | Up to 7 days |

| Photodegradation | ICH Compliant Light Source | Ambient | ≥ 1.2 million lux-hrs & ≥ 200 W-hrs/m² |

Part 3: Integrating Solubility and Stability Data for Drug Development

The data generated from these studies are not merely academic. They are critical inputs for decision-making throughout the drug development lifecycle.

-

Lead Optimization: Structure-solubility relationships (SSR) and structure-stability relationships guide medicinal chemists in modifying scaffolds to enhance physicochemical properties without sacrificing potency. For example, if a derivative shows poor solubility due to high crystal lattice energy, chemists might introduce substituents that disrupt crystal packing. If photodegradation to a benzimidazole is observed, modifications to the indazole ring's electronic structure may be explored.

-

Formulation Development: Understanding the pH-solubility profile is essential for designing oral dosage forms. A compound that is poorly soluble in acidic pH may require an enteric coating to bypass the stomach and dissolve in the more neutral environment of the intestine. Knowledge of degradation pathways allows formulation scientists to include appropriate stabilizers, such as antioxidants or light-protective coatings.[21]

-

Regulatory Submissions: Robust stability data, including long-term and accelerated studies, are a mandatory component of any New Drug Application (NDA).[20][22] They are used to establish the drug's shelf life and recommended storage conditions.[9]

By systematically evaluating the solubility and stability of this compound derivatives using the principles and protocols outlined in this guide, research and development teams can mitigate risks, reduce attrition rates, and ultimately increase the probability of successfully bringing new, effective medicines to patients.

References

- Benchchem Technical Support Center. (n.d.). Indazole Derivatives. Benchchem.

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.

- Jouyban, A. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis.

- Pharma.Tips. (2025). Solubility Testing of Drug Candidates. Pharma.Tips.

- Pinga, M., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports.

- Sugano, K. (2001). [Development of solubility screening methods in drug discovery]. Semantic Scholar.

- Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Pharmaguideline.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical and Chemical Sciences.

- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO.org.

- Slideshare. (n.d.). Solubility & Method for determination of solubility. Slideshare.

- U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products. FDA.gov.

- ComplianceOnline. (n.d.). Stability Testing - Develop Stable Pharmaceutical Products. ComplianceOnline.

- Wang, X., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

-

May, J. A., et al. (2006). 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. Journal of Medicinal Chemistry. Retrieved from [Link]

- ResearchGate. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF.

- ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Request PDF.

- ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Download Scientific Diagram.

- Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Chemistry LibreTexts.

-

PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf.

- Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 9. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. japsonline.com [japsonline.com]

- 18. benchchem.com [benchchem.com]

- 19. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 21. www3.paho.org [www3.paho.org]

- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]

The Indazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide on its Discovery, History, and Therapeutic Applications

Introduction: The Rise of a Heterocyclic Powerhouse

In the vast and ever-expanding universe of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a wide range of biological targets, offering a versatile starting point for drug discovery campaigns. Among these, the indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has risen to prominence as a particularly fruitful scaffold.[1] Its unique structural and electronic properties, including the capacity for crucial hydrogen bonding interactions and its synthetic tractability, have cemented its status in modern drug design.[1] This technical guide provides a comprehensive exploration of the discovery and storied history of indazole compounds, charting their journey from a curiosity of organic synthesis to the core of numerous life-changing medicines. We will delve into the key synthetic methodologies, explore the diverse therapeutic applications, and dissect the mechanisms of action that underpin their clinical efficacy.

Indazole and its derivatives are endowed with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties.[2][3] This versatility has led to the successful development of a multitude of indazole-containing drugs that are now integral in the treatment of various diseases.[2]

A Historical Perspective: From Fischer's Synthesis to a Pharmacological Mainstay

The journey of the indazole nucleus began in the late 19th century. The first synthesis of the indazole core is credited to the eminent chemist Emil Fischer in 1880.[4] For many decades following its discovery, research into indazoles was largely of academic interest, focusing on their chemical properties and the development of synthetic routes.[1]

The latter half of the 20th century marked a turning point, as the isosteric relationship between indazole and other biologically significant scaffolds, such as indole and benzimidazole, piqued the interest of medicinal chemists.[1] This recognition of indazole as a potential bioisostere opened the floodgates for its exploration in drug discovery programs. A significant milestone in the therapeutic journey of indazoles was the introduction of Benzydamine in 1966, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[2][5]

The true explosion of interest in indazole-based therapeutics, however, occurred in the late 20th and early 21st centuries, particularly with the advent of targeted therapies in oncology. The indazole scaffold proved to be an ideal framework for the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[6] This era has seen the approval of several blockbuster drugs, solidifying the indazole nucleus as a privileged scaffold in the modern medicinal chemist's arsenal.

The Indazole Core: Structure and Tautomerism

Indazoles are aromatic heterocyclic compounds characterized by the fusion of a benzene ring to a pyrazole ring.[4] This fusion results in a stable 10 π-electron aromatic system, adhering to Hückel's rule.[4] The indazole molecule can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[4][7] The 1H-tautomer is the most thermodynamically stable and is therefore the predominant form.[8] The ability of the indazole ring to present different hydrogen bonding patterns through its tautomeric forms and its capacity for substitution at various positions contribute to its versatility in interacting with diverse biological targets.

Caption: Tautomeric forms of the indazole nucleus.

Key Synthetic Methodologies for the Indazole Core

The construction of the indazole ring system is a well-established area of organic synthesis, with a multitude of methods available to access diverse substitution patterns. Historically, harsh reaction conditions involving strong acids or bases and high temperatures were often necessary.[9] However, modern synthetic chemistry has provided milder and more efficient protocols, including metal-catalyzed cross-coupling reactions and cycloaddition strategies.[9]

Classical Synthetic Routes

One of the earliest and most fundamental methods for indazole synthesis is the Fischer Indazole Synthesis . While historically significant, its applications can be limited. A more versatile classical approach is the Jacobson Indazole Synthesis , which involves the cyclization of o-tolylhydrazines.

Modern Synthetic Strategies

Contemporary methods offer greater functional group tolerance and regiocontrol. These include:

-

Palladium-catalyzed C-H activation/amination: This powerful technique allows for the direct formation of the N-N bond from readily available starting materials.

-

1,3-Dipolar Cycloaddition: Reactions of arynes with diazo compounds provide an elegant and efficient route to 1H-indazoles.[9]

-

Cyclization of o-Haloaryl N-Sulfonylhydrazones: Copper-catalyzed cyclization of these precursors is a robust method for the synthesis of 1H-indazoles.[8]

Representative Experimental Protocol: Synthesis of 1H-Indazoles via PIFA-Mediated Aryl C-H Amination

This protocol, adapted from the work of Zhang et al., provides a metal-free method for the synthesis of 1H-indazoles from arylhydrazones.[8]

Step 1: Preparation of the Arylhydrazone To a solution of the corresponding aryl ketone or aldehyde in ethanol, add a solution of hydrazine hydrate. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the arylhydrazone.

Step 2: Oxidative Cyclization To a solution of the arylhydrazone in a suitable solvent (e.g., dichloromethane), add [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidant. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.

Step 3: Work-up and Purification Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1H-indazole.

Therapeutic Applications: A Showcase of Indazole-Containing Drugs

The versatility of the indazole scaffold is best illustrated by the wide array of marketed drugs that feature this core structure. These drugs target a diverse range of biological pathways and are used to treat a multitude of diseases, from cancer to inflammation.

| Drug Name | Therapeutic Class | Primary Indication | Key Target(s) |

| Axitinib (Inlyta®) | Tyrosine Kinase Inhibitor | Advanced Renal Cell Carcinoma | VEGFR-1, -2, -3[10][11] |

| Pazopanib (Votrient®) | Tyrosine Kinase Inhibitor | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma | VEGFR, PDGFR, c-Kit[12][13] |

| Niraparib (Zejula®) | PARP Inhibitor | Ovarian, Fallopian Tube, and Peritoneal Cancer | PARP-1, PARP-2[14][15] |

| Entinostat | Histone Deacetylase (HDAC) Inhibitor | Advanced Breast Cancer (Breakthrough Therapy Designation) | Class I HDACs[16] |

| Benzydamine (Tantum Verde®) | Non-Steroidal Anti-inflammatory Drug (NSAID) | Oropharyngeal inflammation and pain | Prostaglandin synthetase inhibitor (indirectly)[17][18] |

| Granisetron (Kytril®) | 5-HT3 Receptor Antagonist | Chemotherapy-induced nausea and vomiting | 5-HT3 Receptor[4][19] |

Case Study: Axitinib - A Potent Angiogenesis Inhibitor

Axitinib is a prime example of a successful indazole-based drug in the field of oncology.[10] It is a potent and selective second-generation tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs).[11][20]

Mechanism of Action: Tumors require the formation of new blood vessels, a process known as angiogenesis, to grow and metastasize.[11] VEGFRs play a crucial role in this process.[20] Axitinib binds to the ATP-binding site of VEGFRs, inhibiting their kinase activity.[11] This blockade of VEGFR signaling disrupts downstream pathways that promote endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis and starvation of the tumor.[11]

Caption: Simplified mechanism of action of Axitinib.

Case Study: Niraparib - Exploiting Synthetic Lethality in Cancer

Niraparib is an orally active and potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[14][15] It is a key therapeutic agent for certain types of ovarian, fallopian tube, and peritoneal cancers.[15]

Mechanism of Action: PARP enzymes are critical for the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA genes (which are involved in homologous recombination, a major pathway for double-strand DNA break repair), the inhibition of PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death. This concept is known as synthetic lethality. Niraparib's efficacy is particularly pronounced in patients with BRCA mutations, but it has also shown activity in a broader population of patients with homologous recombination deficiency (HRD).[21]

The Future of Indazoles in Medicinal Chemistry

The indazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[2] Current research is focused on exploring novel substitution patterns and developing indazole derivatives that can modulate a wider range of biological targets.[6] Areas of active investigation include the development of indazole-based compounds for neurodegenerative disorders, infectious diseases, and cardiovascular conditions.[22][23] The inherent versatility and proven track record of the indazole nucleus ensure that it will remain a central and privileged scaffold in medicinal chemistry for the foreseeable future, promising the development of innovative medicines to address unmet medical needs.

References

- Axitinib. Grokipedia.

-

Axitinib. Wikipedia. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. [Link]

-

What is the mechanism of Axitinib? Patsnap Synapse. [Link]

-

Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. PMC - NIH. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

-

Axitinib. Massive Bio. [Link]

-

Indazole as a privileged scaffold in drug discovery. CoLab. [Link]

-

An anti-cancer drug that stunts tumor growth. Argonne National Laboratory. [Link]

-

The Crucial Role of Indazole Derivatives in Pharmaceutical Synthesis. [Source not further specified]. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

-

Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

-

The Benzydamine Experience: A Systematic Review of Benzydamine Abuse. PMC. [Link]

-

A History of Pazopanib. CureHHT. [Link]

-

Niraparib promoted long-term progression-free survival benefit in Phase 3 advanced ovarian cancer study. Drug Discovery and Development. [Link]

- Method of synthesizing 1H-indazole compounds.

-

Pazopanib: Clinical development of a potent anti-angiogenic drug. PubMed. [Link]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Source not further specified]. [Link]

-

Entinostat. Wikipedia. [Link]

-

ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

-

The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Request PDF - ResearchGate. [Link]

-

Indazole – Knowledge and References. Taylor & Francis. [Link]

-

Benzydamine. Wikipedia. [Link]

-

About benzydamine. NHS. [Link]

-

Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research. [Link]

-

Pazopanib. MedPath. [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

Indazole. Wikipedia. [Link]

-

pazopanib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Niraparib. Janssen/Merck/GSK - AdisInsight. [Link]

-

Syndax's Entinostat Receives Breakthrough Therapy Designation from FDA for Treatment of Advanced Breast Cancer. [Source not further specified]. [Link]

-

Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. [Link]

-

Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. ResearchGate. [Link]

-

Niraparib. MedPath. [Link]

-

Histone deacetylase inhibitor. Wikipedia. [Link]

-

Phase I study of the histone deacetylase inhibitor entinostat in combination with 13-cis retinoic acid in patients with solid tumours. National Institutes of Health. [Link]

-

Niraparib: First Global Approval. PubMed. [Link]

-

What is the therapeutic class of Entinostat? Patsnap Synapse. [Link]

-

Niraparib. Wikipedia. [Link]

-

Indazole containing drugs (Lonidamine, Gamendazole, Bendazac,...). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Benzydamine Experience: A Systematic Review of Benzydamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 10. grokipedia.com [grokipedia.com]

- 11. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 12. anl.gov [anl.gov]

- 13. Pazopanib: Clinical development of a potent anti-angiogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. trial.medpath.com [trial.medpath.com]

- 15. Niraparib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Entinostat - Wikipedia [en.wikipedia.org]

- 17. Benzydamine - Wikipedia [en.wikipedia.org]

- 18. About benzydamine - NHS [nhs.uk]

- 19. pnrjournal.com [pnrjournal.com]

- 20. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Niraparib - Wikipedia [en.wikipedia.org]

- 22. Indazole as a privileged scaffold in drug discovery | CoLab [colab.ws]

- 23. researchgate.net [researchgate.net]

1H-Indazol-6-ol: A Privileged Pharmacophore in Modern Drug Discovery

Abstract

The 1H-indazole scaffold has emerged as a cornerstone in contemporary medicinal chemistry, recognized for its versatile biological activities and its presence in numerous clinically approved drugs.[1][2] Among its derivatives, 1H-Indazol-6-ol stands out as a critical pharmacophore, particularly in the design of targeted therapies such as protein kinase inhibitors. This in-depth technical guide provides a comprehensive overview of this compound, delving into its fundamental properties, strategic importance as a pharmacophore, synthetic methodologies, and its application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative and effective medicines.

The 1H-Indazole Core: A Foundation of Therapeutic Potential

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[2] The 1H-tautomer is generally the more thermodynamically stable and, consequently, the more prevalent form in drug candidates.[2] The unique electronic distribution and structural rigidity of the indazole ring system allow it to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[3] This inherent versatility has established the 1H-indazole scaffold as a "privileged" structure in drug discovery, capable of serving as a template for the development of ligands for diverse biological targets.[1]

This compound as a Keystone Pharmacophore

The introduction of a hydroxyl group at the 6-position of the 1H-indazole ring profoundly influences its pharmacophoric properties. The 6-hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling critical interactions within the binding sites of various enzymes, particularly the ATP-binding pocket of protein kinases.[3]

Role in Kinase Inhibition

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The this compound moiety has been instrumental in the design of potent and selective kinase inhibitors. The indazole core often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, while the 6-hydroxyl group can form additional hydrogen bonds with key residues in the active site, thereby enhancing binding affinity and selectivity.[3]

A prime example of a successful drug molecule incorporating a related indazole scaffold is Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[5][6] While Pazopanib itself does not contain a hydroxyl group at the 6-position, its discovery and development underscore the significance of the indazole core in kinase inhibitor design. Many investigational kinase inhibitors, however, explicitly leverage the 6-hydroxyl group for enhanced potency.

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through various synthetic routes, often involving the construction of the indazole core followed by functional group manipulation. A common strategy involves the demethylation of a more readily available 6-methoxy-1H-indazole precursor.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound derivatives, often starting from a substituted aniline.

Caption: General synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocol: Synthesis of this compound via Demethylation

This protocol describes the synthesis of this compound from 6-methoxy-1H-indazole. The demethylation is a critical step to unmask the hydroxyl group.

Step 1: Synthesis of 6-methoxy-1H-indazole

A common route to 6-methoxy-1H-indazole involves the diazotization of 2-methyl-4-methoxyaniline followed by cyclization.

-

Materials: 2-methyl-4-methoxyaniline, Sodium nitrite, Hydrochloric acid, Acetic acid.

-

Procedure:

-

Dissolve 2-methyl-4-methoxyaniline in a mixture of acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

-

The resulting precipitate of 6-methoxy-1H-indazole is collected by filtration, washed with cold water, and dried.

-

Step 2: Demethylation to this compound

-

Materials: 6-methoxy-1H-indazole, Boron tribromide (BBr₃) or Hydrobromic acid (HBr), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 6-methoxy-1H-indazole in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of BBr₃ in DCM dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives can be significantly modulated by substitutions on the indazole ring system. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into clinical candidates.

The Critical Role of the 6-Hydroxyl Group

As previously mentioned, the 6-hydroxyl group is a key interaction point. Its ability to form hydrogen bonds is often essential for high-affinity binding. In many kinase inhibitors, this hydroxyl group interacts with a conserved aspartate residue in the DFG motif of the activation loop.[3]

Bioisosteric Replacements for the 6-Hydroxyl Group